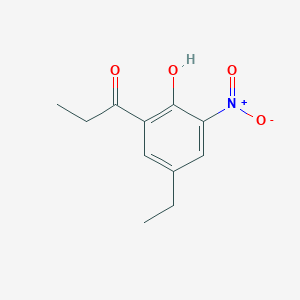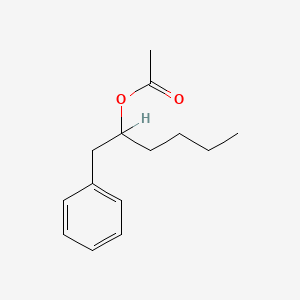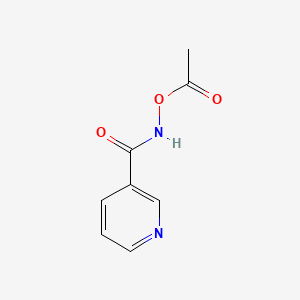
(1-Vinylidene-pentyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Vinylidene-pentyl)-benzene: is an organic compound with the molecular formula C13H16. . This compound features a benzene ring substituted with a vinylidene and a pentyl group, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Vinylidene-pentyl)-benzene typically involves the reaction of pentyl halides with vinylidene derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
化学反应分析
Types of Reactions: (1-Vinylidene-pentyl)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinylidene group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination; concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学研究应用
Chemistry: (1-Vinylidene-pentyl)-benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology and Medicine: Research into the biological activity of this compound is ongoing, with studies exploring its potential as a precursor for pharmaceuticals and its interactions with biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products .
作用机制
The mechanism of action of (1-Vinylidene-pentyl)-benzene involves its interaction with various molecular targets. The vinylidene group can undergo isomerization to form more stable structures, which then participate in further chemical reactions . The benzene ring can engage in electrophilic aromatic substitution, leading to the formation of various derivatives .
相似化合物的比较
Vinylidene chloride: Similar in having a vinylidene group but differs in its halogen substitution.
Pentylbenzene: Similar in having a pentyl group attached to the benzene ring but lacks the vinylidene group.
This detailed article provides a comprehensive overview of (1-Vinylidene-pentyl)-benzene, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
64275-33-8 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3 |
InChI 键 |
HQZFSHGTEUJEJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
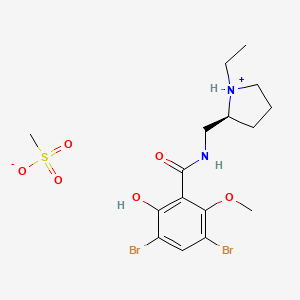
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
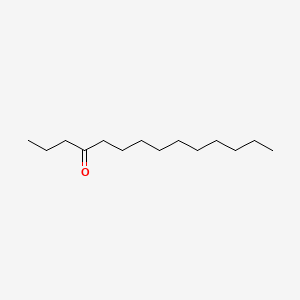
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
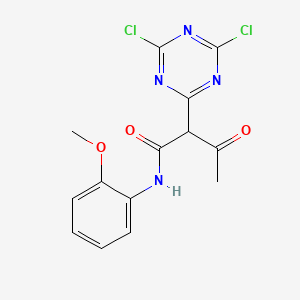
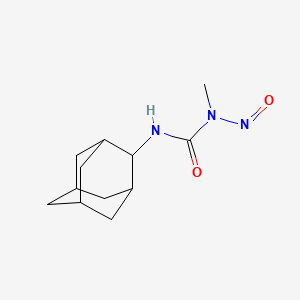
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
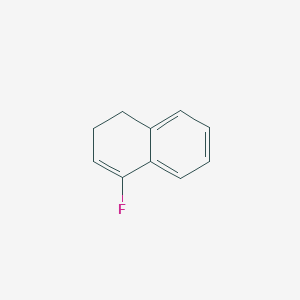
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
